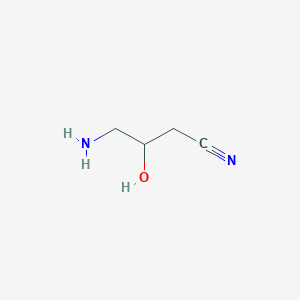

4-Amino-3-hydroxybutanenitrile

Description

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The strategic placement of the amino and hydroxyl groups in a 1,2-relationship, along with the reactive nitrile group, makes 4-amino-3-hydroxybutanenitrile a valuable building block in organic synthesis. The nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, expanding its synthetic utility. journals.co.za This versatility allows for the construction of diverse molecular architectures.

In medicinal chemistry, the nitrile group is recognized as an important functional group found in numerous pharmaceutical agents. nih.gov Its incorporation into drug molecules can enhance binding affinity to target proteins through various interactions and can improve the pharmacokinetic profile of a compound. nih.govresearchgate.net Nitriles can act as bioisosteres for other functional groups like carbonyls and halogens, and their introduction can block metabolically susceptible sites, thereby increasing metabolic stability. researchgate.net The structural motifs present in this compound are found in various biologically active compounds, making it an attractive scaffold for the development of new therapeutic agents. For instance, the related compound 4-amino-3-hydroxybutyric acid (GABOB) is known for its biological activity, and its protected derivatives serve as chiral intermediates for synthesizing more complex molecules. researchgate.net

Overview of Research Trajectories for β-Hydroxy Nitriles

β-hydroxy nitriles, the class of compounds to which this compound belongs, are significant intermediates in the synthesis of a wide range of bioactive molecules. nconf.ir Research in this area has focused on developing efficient and selective methods for their synthesis, as well as expanding their applications.

A major research trajectory involves the use of biocatalysis. Enzymes such as hydroxynitrile lyases are employed for the asymmetric synthesis of cyanohydrins, which are precursors to β-hydroxy nitriles. acs.orgpnas.org These enzymatic methods are valued for their high enantioselectivity and operation under mild, environmentally friendly conditions. pnas.org Similarly, carbonyl reductases and nitrilases are used for the asymmetric reduction of β-ketonitriles and subsequent hydrolysis to afford chiral β-hydroxy nitriles and their corresponding carboxylic acids with high optical purity. nih.gov The development of "two-step-one-pot" enzymatic processes further enhances the efficiency and sustainability of these syntheses. nih.gov

Another significant area of research is the development of novel catalytic systems for the transformation of β-hydroxy nitriles into other valuable compounds. For example, a heterogeneous magnetic nanocatalyst has been developed for the efficient and selective conversion of β-hydroxy nitriles into α,β-unsaturated carboxylic acids, which are important in drug discovery. nconf.ir

The synthesis of β-hydroxy nitriles and their derivatives is also explored through traditional organic chemistry methods. For instance, the ring-opening of 1,2-epoxides with cyanide sources, facilitated by metal salts, is a known method for preparing these compounds. journals.co.za The versatility of β-hydroxy nitriles as precursors is demonstrated by their conversion into various molecules, including β-amino alcohols, α-hydroxy carboxylic acids, and α,β-unsaturated amides. nconf.ir

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxybutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-2-1-4(7)3-6/h4,7H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSJSMGLWQBMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326125 | |

| Record name | (R)-4-AMINO-3-HYDROXYBUTYRONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44595-48-4 | |

| Record name | NSC524137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-4-AMINO-3-HYDROXYBUTYRONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Hydroxybutanenitrile

Chemical Synthesis Pathways

Cyanohydrin Formation from Aldehydes

Transformation of Cyanohydrins to 4-Amino-3-hydroxybutanenitrile

The synthesis of this compound and its derivatives can be achieved through the transformation of cyanohydrin-like precursors. A key strategy involves the use of epichlorohydrin (B41342) as a starting material. The reaction of epichlorohydrin with a cyanide source, such as potassium or sodium cyanide, under weakly basic conditions (pH 8.0-10.0), yields 4-chloro-3-hydroxybutyronitrile. google.com This intermediate possesses the core hydroxynitrile structure.

Subsequent reaction of 4-chloro-3-hydroxybutyronitrile with ammonia leads to the displacement of the chlorine atom to form this compound. While this product is often hydrolyzed in the same process to the corresponding carboxylic acid, (R)-4-amino-3-hydroxybutyric acid, the aminonitrile is a crucial intermediate in this pathway. google.com This method is particularly useful for producing optically active products when starting with an optically active form of epichlorohydrin. google.com

| Starting Material | Key Reagents | Intermediate | Final Product (before hydrolysis) | Reference |

|---|---|---|---|---|

| Epichlorohydrin | 1. KCN or NaCN 2. Ammonia | 4-chloro-3-hydroxybutyronitrile | This compound | google.com |

Transformations from Allyl-Containing Precursors

Allyl cyanide serves as a versatile and common precursor for the synthesis of this compound and its derivatives, primarily through the functionalization of its double bond.

Synthesis via Allyl Cyanide Epoxidation and Azide (B81097) Substitution

A well-established route to the 4-amino-3-hydroxybutyric acid (GABOB) backbone begins with allyl cyanide, a pathway in which this compound is the penultimate intermediate. researchgate.net The synthesis involves a four-step sequence:

Epoxidation: The first step is the epoxidation of the double bond in allyl cyanide. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), to form oxiranylacetonitrile (also known as 3,4-epoxybutyronitrile). researchgate.net

Ring-Opening with Azide: The resulting epoxide ring is then opened by a nucleophilic azide source, like sodium azide. This reaction introduces the nitrogen functionality, which will become the amino group, yielding 4-azido-3-hydroxybutanenitrile.

Reduction of Azide: The azide group is subsequently reduced to a primary amine. This is commonly accomplished through catalytic hydrogenation. This step yields the target molecule, this compound.

Hydrolysis: For the synthesis of GABOB, a final hydrolysis step is performed to convert the nitrile group into a carboxylic acid. researchgate.net

This sequence provides an efficient method for constructing the desired molecule, with the key steps being the controlled addition of oxygen and nitrogen across the original double bond. researchgate.net

Reductive Hydrogenation and Hydrolysis for Analog Formation

The nitrile and alkene functionalities in allyl-containing precursors offer opportunities for creating various analogs through reductive processes. Catalytic hydrogenation is a powerful tool for these transformations. The reduction of the nitrile group itself typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or specific catalytic hydrogenation conditions to yield a primary amine. youtube.com

In the context of allyl cyanide, hydrogenation can be complex. Depending on the catalyst and conditions, hydrogenation can affect the double bond, the nitrile group, or both. For instance, mechanistic studies on the hydrogenation of allyl cyanide over a Palladium (Pd) catalyst show the formation of various surface species, including imines and butylamine, as the nitrile and alkene groups are reduced.

For the formation of analogs of this compound, selective hydrogenation is key. If starting with an unsaturated precursor that already contains the hydroxy and amino groups, catalytic hydrogenation can be used to reduce the carbon-carbon double bond to form a saturated analog. The nitrile group is generally less reactive to catalytic hydrogenation than an alkene, allowing for selective reduction of the double bond under controlled conditions.

| Functional Group | Reagent/Condition | Product | Reference |

|---|---|---|---|

| Nitrile (R-CN) | LiAlH4 | Primary Amine (R-CH₂NH₂) | youtube.com |

| Alkene (C=C) | Catalytic Hydrogenation (e.g., H₂/Pd) | Alkane (C-C) | researchgate.net |

Other Chemical Routes and Emerging Strategies

Beyond the primary routes from cyanohydrins and allyl cyanide, other chemical strategies have been developed for the synthesis of the closely related 4-amino-3-hydroxybutyric acid, which implies synthetic pathways for the aminonitrile intermediate. One notable method begins with crotonic acid. nih.gov This three-step synthesis involves:

Bromination of crotonic acid via a Wohl-Ziegler reaction to produce 4-bromocrotonic acid.

Conversion of the bromo-derivative into 4-aminocrotonic acid using ammonium (B1175870) hydroxide (B78521).

Hydration of the double bond in the presence of a strong acid resin to afford 4-amino-3-hydroxybutyric acid. nih.gov

This pathway introduces the amino and hydroxyl groups in separate steps onto a four-carbon backbone, representing an alternative disconnection approach compared to the allyl cyanide route.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often providing high enantioselectivity. nih.gov These methods are increasingly applied to the production of fine chemicals and pharmaceutical intermediates. nih.gov

Enzymatic Hydroxylation and Amination Processes

Enzymatic processes are particularly relevant for the synthesis of chiral hydroxynitriles and aminonitriles. While direct enzymatic hydroxylation and amination to form this compound are not extensively documented, several classes of enzymes are employed in related transformations that represent a viable chemoenzymatic approach.

Aldoxime Dehydratases: A cyanide-free route to nitriles can be achieved using aldoxime dehydratases. nih.govresearchgate.net This chemoenzymatic strategy involves the chemical conversion of an aldehyde to an aldoxime, followed by an enzymatic dehydration step to yield the nitrile. researchgate.net This approach could be applied to a precursor aldehyde containing the necessary amino and hydroxyl functionalities.

Nitrile-Hydrolyzing Enzymes: Enzymes such as nitrilases and nitrile hydratases are widely used in the hydrolysis of nitriles to produce valuable amides and carboxylic acids. researchgate.net These enzymes can be highly stereoselective, which is crucial in pharmaceutical synthesis. researchgate.net For example, a biocatalyst using an aldoxime dehydratase has been developed for the asymmetric synthesis of chiral 4-chloro-3-hydroxybutanenitrile, a key pharmaceutical intermediate. researchgate.net

Transaminases: While not directly acting on nitriles, transaminase enzymes are powerful tools for the stereoselective synthesis of chiral amines from keto-acids or other carbonyl compounds. A potential chemoenzymatic route could involve the enzymatic amination of a keto-nitrile precursor to install the amino group with high enantiopurity.

These biocatalytic methods highlight a shift towards more sustainable and selective synthetic processes in chemical manufacturing. nih.govresearchgate.net

Aldoxime Dehydratase-Catalyzed Enantioselective Nitrile Synthesis

The synthesis of chiral nitriles is of significant interest in organic chemistry, particularly for the production of pharmaceutical intermediates. Aldoxime dehydratases (Oxds) have emerged as powerful biocatalysts for this purpose, offering a green and efficient alternative to traditional chemical methods that often rely on toxic cyanide reagents and harsh reaction conditions. nih.govnih.gov These enzymes catalyze the dehydration of aldoximes to form the corresponding nitriles in an aqueous environment. researchgate.netnisr.or.jp

A key advantage of aldoxime dehydratases is their ability to perform enantioselective synthesis. This has been demonstrated in the synthesis of chiral β-hydroxy-nitriles, a structural motif present in this compound. researchgate.net By carefully selecting the enzyme and the geometry of the aldoxime substrate (E- or Z-isomer), it is possible to selectively produce one enantiomer of the chiral nitrile over the other. researchgate.netresearchgate.net This stereochemical control is a unique and valuable feature of Oxd-catalyzed reactions. researchgate.net

Rational Design of Enzyme Mutants for Improved Enantioselectivity

To enhance the catalytic efficiency and enantioselectivity of aldoxime dehydratases for specific substrates like the precursor to this compound, researchers have turned to rational design and protein engineering. By identifying key amino acid residues in the enzyme's active site, mutations can be introduced to improve substrate binding and catalytic activity. acs.orgresearchgate.net

One successful strategy involves identifying residues that form a hydrophobic catalytic pocket and substrate access tunnel. For instance, in the aldoxime dehydratase OxdA, the variant L318I was shown to be highly efficient in synthesizing chiral (R)-4-chloro-3-hydroxybutanenitrile, a closely related analogue of the target compound. acs.orgresearchgate.net The L318 residue is positioned at the entrance of the substrate access tunnel, and its mutation to isoleucine likely modulates substrate access and product release, thereby enhancing the reaction's efficiency and enantioselectivity. acs.org

Computational modeling and in silico mutations are also employed to predict the effects of specific amino acid substitutions. researchgate.net This allows for a more targeted approach to enzyme engineering. For example, model-calculated mutants of OxdRE from Rhodococcus sp. N-771 showed enhanced activity towards certain aldoximes. acs.org This combination of computational prediction and experimental validation accelerates the development of bespoke enzyme variants for desired transformations. researchgate.net

Below is a table summarizing the impact of specific mutations on aldoxime dehydratase activity for related substrates.

| Enzyme | Original Residue | Mutant Residue | Substrate | Effect on Activity/Enantioselectivity |

| OxdA | Leucine (L) | Isoleucine (I) | Precursor to (R)-4-chloro-3-hydroxybutanenitrile | Efficient synthesis with high enantiomeric ratio. acs.orgresearchgate.net |

| OxdF1 | Leucine (L) | Isoleucine (I) | 2-Furaldehyde oxime | 2.5-fold increase in catalytic activity. acs.org |

| OxdF1 | Asparagine (N) | Serine (S) | 2-Furaldehyde oxime | 1.5-fold increase in catalytic activity. acs.org |

| OxdRE | Phenylalanine (F) | Alanine (A) | 4-Phenylbenzaldoxime | 68% conversion rate at 200 mM substrate concentration. acs.org |

| OxdYH3-3 | Asparagine (N) | Serine (S) | 2-Furfuryl aldoxime | Up to six times higher activity than wild type. mdpi.com |

Mechanistic Aspects of Enzyme-Catalyzed Stereochemical Control

The stereochemical outcome of aldoxime dehydratase-catalyzed reactions is governed by the precise orientation of the substrate within the enzyme's active site. researchgate.net These enzymes are unique heme proteins that directly bind the substrate to the heme iron. nih.gov The active site contains key amino acid residues that play crucial roles in catalysis.

Based on crystal structures and mutagenesis studies of OxdA, a detailed catalytic mechanism has been proposed. nih.gov

Substrate Stabilization : A key serine residue (e.g., S219 in OxdA) forms a hydrogen bond with the hydroxyl group of the aldoxime substrate. This interaction stabilizes the substrate and increases the basicity of its hydroxyl group. nih.gov

Acid-Base Catalysis : A histidine residue (e.g., H320 in OxdA) acts as an acid-base catalyst. It donates a proton to the substrate's hydroxyl group, facilitating its elimination as a water molecule. nisr.or.jpnih.gov

Heme Stabilization : An arginine residue (e.g., R178 in OxdA) stabilizes the heme cofactor and is thought to shuttle protons to and from the catalytic histidine. nih.gov

The enzyme's ability to distinguish between the E and Z isomers of an aldoxime substrate and produce opposite enantiomers of the nitrile product is a remarkable feature. researchgate.net Molecular modeling suggests that the different geometries of the E and Z isomers lead to distinct binding orientations in the active site. This differential binding exposes opposite faces of the prochiral center to the catalytic residues, resulting in the formation of enantiomerically distinct products. researchgate.net The oxidation state of the heme iron also plays a regulatory role; the ferrous (Fe2+) state is the active form, and it binds the substrate via the nitrogen atom, whereas the inactive ferric (Fe3+) state binds via the oxygen atom. documentsdelivered.com

Kinetic Resolution Approaches for Chiral Enantiomers

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. nih.gov In the context of producing enantiomerically pure this compound, biocatalytic kinetic resolution offers a powerful approach.

Enzymes such as acylases are commonly used for the kinetic resolution of amino acids. harvard.eduharvard.edu For a racemic mixture of an N-acyl protected amino acid, Acylase I, for example, will selectively hydrolyze the N-acyl group from the L-enantiomer, leaving the D-enantiomer unreacted. harvard.edu The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated. This method is known for its high enantioselectivity and broad substrate scope. harvard.edu

Another approach is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a highly stereoselective reaction. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov DKR has been successfully applied to the synthesis of C-3 hydroxylated amino acid derivatives, which are structurally similar to this compound. nih.gov

In a relevant example, site-saturated mutagenesis of the aldoxime dehydratase from Pseudomonas chlororaphis B23 (OxdA) created a biocatalyst capable of the kinetic resolution of (±)-5-(chloromethyl)-4,5-dihydroisoxazole. This enzymatic ring scission yielded (R)-4-chloro-3-hydroxybutanenitrile with 90% enantiomeric excess (e.e.) and the unreacted (S)-5-(chloromethyl)-4,5-dihydroisoxazole with 99% e.e., demonstrating the potential of engineered enzymes in kinetic resolution for producing chiral hydroxybutanenitriles. researchgate.net

Green Chemistry Considerations in Biocatalytic Synthesis

The biocatalytic synthesis of nitriles using aldoxime dehydratases aligns well with the principles of green chemistry. nih.gov These enzymatic methods provide a sustainable alternative to conventional chemical syntheses, which often have significant environmental drawbacks. nih.gov

Key green chemistry advantages of this biocatalytic approach include:

Cyanide-Free Synthesis : Traditional nitrile synthesis often involves highly toxic cyanide reagents. Aldoxime dehydratases completely avoid the use of cyanide, making the process inherently safer. nih.govresearchgate.net

Mild Reaction Conditions : Enzymatic reactions typically occur in aqueous media at ambient temperatures and pressures. nih.gov This contrasts sharply with many chemical methods that require harsh conditions, such as extreme temperatures, pressures, and the use of hazardous dehydrating agents like thionyl chloride or phosphorus pentoxide. nih.gov

High Selectivity : The high chemo-, regio-, and stereoselectivity of enzymes often eliminates the need for complex protection and deprotection steps, reducing the number of synthetic steps and minimizing waste. frontiersin.org

Reduced Solvent Waste : Biocatalytic reactions are often performed in water, the greenest solvent. taylorfrancis.com In some cases, reactions can even be run under solvent-free conditions with neat substrates, which significantly reduces waste generation. nih.gov

The integration of biocatalysis into chemical manufacturing represents a significant step towards more environmentally benign and sustainable industrial processes. nih.govfrontiersin.org The use of aldoxime dehydratases for the synthesis of this compound exemplifies this trend, offering a safer, more efficient, and greener route to this valuable chiral building block. nih.gov

Chemical Reactivity and Transformations of 4 Amino 3 Hydroxybutanenitrile

Reactions of the Hydroxyl Group

The secondary hydroxyl group in 4-amino-3-hydroxybutanenitrile is a key site for chemical modification, enabling oxidation to a ketone or substitution to introduce other functional groups.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 4-amino-3-oxobutanenitrile. This transformation requires the use of mild oxidizing agents to prevent over-oxidation or side reactions involving the amino group.

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC).

Dess-Martin periodinane (DMP).

Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

The choice of oxidant is crucial to ensure selectivity for the hydroxyl group without affecting the nitrile or amino functionalities. The resulting product, a β-aminoketone derivative, is a valuable intermediate for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.

Table 1: Potential Oxidation Reactions of this compound

| Reagent System | Product | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 4-Amino-3-oxobutanenitrile | Dichloromethane (CH₂Cl₂), Room Temperature |

| Dess-Martin Periodinane (DMP) | 4-Amino-3-oxobutanenitrile | Dichloromethane (CH₂Cl₂), Room Temperature |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 4-Amino-3-oxobutanenitrile | Dichloromethane (CH₂Cl₂), Low Temperature (-78 °C to RT) |

Nucleophilic Substitution of the Hydroxyl Moiety

The hydroxyl group is inherently a poor leaving group (as hydroxide (B78521), OH⁻). Therefore, direct nucleophilic substitution at the C-3 position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. chemrxiv.org

Two primary strategies are employed for this activation:

Protonation in Strong Acid: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, which can then be displaced by a nucleophile. However, this method is often limited as many nucleophiles are deactivated under strongly acidic conditions. chemrxiv.org

Conversion to a Sulfonate Ester: A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. chemrxiv.org

This two-step sequence allows for the introduction of various functionalities, such as halides or azides, at the C-3 position, significantly expanding the synthetic utility of the parent molecule.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for hydrolysis, reduction, and cyclization reactions.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 4-Amino-3-hydroxybutyric Acid)

One of the most significant reactions of this compound is its hydrolysis to form 4-amino-3-hydroxybutyric acid (GABOB), a compound with notable biological activity. ambeed.comscispace.com The hydrolysis can be catalyzed by either acid or base and typically proceeds through an amide intermediate, 4-amino-3-hydroxybutanamide. libretexts.orgmdpi.com

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) salt. wikipedia.org

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which rearranges to the amide. Continued hydrolysis of the amide in the basic medium produces a carboxylate salt, which upon acidic workup gives the final carboxylic acid. mdpi.comwikipedia.org

Syntheses of GABOB have been reported where the hydrolysis of a cyano group is the final step. scispace.com For instance, a cyclic sulfite (B76179) derived from D-mannitol can be treated with potassium cyanide (KCN) to yield a protected cyano-alcohol, which is then hydrolyzed to furnish GABOB. scispace.com

Reduction to Amine Functionalities

The nitrile group can be completely reduced to a primary amine, converting this compound into 4,5-diamino-2-pentanol. This transformation adds a second primary amine to the molecule, creating a useful diamine building block.

Common methods for nitrile reduction include:

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily converts nitriles to primary amines. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting di-anion. libretexts.orgchem-station.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as Raney nickel, platinum (Pt), or palladium (Pd) are effective. libretexts.orgorganic-chemistry.org This approach is often considered more economical and is used in industrial applications. organic-chemistry.org Depending on the conditions, care must be taken to avoid the formation of secondary and tertiary amine byproducts. organic-chemistry.org

Table 2: Common Reduction Methods for the Nitrile Group

| Reagent/System | Product | General Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 4,5-Diamino-2-pentanol | Stoichiometric Hydride Reduction libretexts.org |

| H₂ / Raney Nickel | 4,5-Diamino-2-pentanol | Catalytic Hydrogenation organic-chemistry.org |

| H₂ / Palladium on Carbon (Pd/C) | 4,5-Diamino-2-pentanol | Catalytic Hydrogenation libretexts.org |

Nitrile Cyclization Reactions

The presence of nucleophilic amino and hydroxyl groups in the same molecule as the electrophilic nitrile group allows for the possibility of intramolecular cyclization. Such reactions can lead to the formation of five- or six-membered heterocyclic rings, which are common structural motifs in medicinal chemistry.

A potential cyclization pathway is an intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction . wikipedia.orgchem-station.com This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can be hydrolyzed to a cyclic ketone. wikipedia.org While this compound is not a dinitrile, a related intramolecular reaction could occur where the α-carbon to the nitrile is deprotonated by a strong base, and the resulting carbanion attacks the nitrile group of another molecule (intermolecular) or, more relevantly, another functional group within the same molecule if suitably positioned.

More plausibly, the primary amine could act as an intramolecular nucleophile. Under certain conditions, the amino group could attack the nitrile carbon, leading to the formation of a cyclic imine or, after tautomerization and/or hydrolysis, a lactam (a cyclic amide). Studies on related amino acid derivatives have shown that the amino group plays a key role in such cyclizations. rsc.org The formation of a five-membered pyrrolidinone or six-membered piperidinone ring system is conceivable depending on the reaction conditions and the conformation of the molecule.

Reactions of the Amino Group

The primary amino group is a key center of reactivity in this compound. As a nucleophile and a base, it readily participates in a variety of chemical reactions. Its reactivity is fundamental to the derivatization and transformation of the molecule.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles such as alkylating and acylating agents.

Alkylation: N-alkylation introduces alkyl substituents onto the amino group. The reaction with alkyl halides or other alkylating agents can proceed stepwise to form secondary and tertiary amines, and ultimately quaternary ammonium salts. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Due to the increased nucleophilicity of the resulting secondary amine, polyalkylation is often a competing process. libretexts.org Methods for the selective mono-N-alkylation of amino alcohols have been developed, often involving chelation to protect or direct the reaction. growingscience.com Photo-induced reactions in solvents like DMSO have also been explored for synthesizing functionalized β-amino alcohol derivatives. gaylordchemical.com

Acylation: N-acylation involves the reaction of the amino group with acylating agents like acid chlorides, anhydrides, or esters to form amides. This reaction is typically robust and high-yielding. Unlike alkylation, the resulting amide is significantly less nucleophilic and basic than the starting amine, which effectively prevents further acylation. libretexts.org This transformation is often used as a protective strategy for the amino group during reactions at other parts of the molecule.

The following table summarizes common alkylation and acylation reactions anticipated for the primary amino group of this compound.

| Reaction Type | Reagent Class | Example Reagent | Expected Product Class |

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| Alkylation | Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Acylation | Carboxylic Acid | Benzoic Acid + Coupling Agent | Amide |

The multifunctional nature of this compound makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov Intramolecular or intermolecular cyclization reactions can involve the amino group in concert with the hydroxyl and/or nitrile functionalities.

The field of heterocyclic chemistry extensively studies the synthesis of ring structures, which form the core of many pharmaceutical and biologically active compounds. researchgate.netnih.gov The combination of an amino and a nitrile group (aminonitrile) is a well-known synthon for building heterocycles. For instance, aminonitriles can undergo cyclization to form rings like imidazoles or pyrimidines, depending on the reaction partner. nih.govacs.org The presence of the hydroxyl group adds another layer of possibility, potentially leading to the formation of oxazines or other oxygen-containing heterocycles. The reaction of β-amino alcohols with reagents like glyoxal (B1671930) can lead to the formation of piperidine (B6355638) derivatives through ene-iminium cyclizations. acs.orgacs.org

Potential cyclization pathways for this compound are presented in the table below, illustrating the versatility of this compound in heterocyclic synthesis.

| Participating Functional Groups | Co-reactant/Condition | Potential Heterocyclic Product |

| Amino + Nitrile | Formic Acid / Amide | Aminopyrimidine derivative |

| Amino + Nitrile | Phosgene / Carbonates | Aminopyrimidinone derivative |

| Amino + Hydroxyl | Aldehyde (e.g., Formaldehyde) | Tetrahydro-1,3-oxazine derivative |

| Amino + Hydroxyl | Phosgene | Oxazolidinone derivative |

| Amino + Nitrile + External Reagent | Dicarbonyl compound | Substituted pyridine or dihydropyridine |

Stereochemical Stability and Racemization Pathways

This compound possesses a chiral center at the C3 carbon, the atom bonded to the hydroxyl group. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-amino-3-hydroxybutanenitrile and (S)-4-amino-3-hydroxybutanenitrile. The stereochemical integrity of this center is crucial, particularly in pharmaceutical applications where only one enantiomer may exhibit the desired biological activity.

The stability of this stereocenter is generally high under standard conditions. Racemization, the process of converting an enantiomerically pure sample into a 1:1 mixture of both enantiomers (a racemate), would require the temporary destruction of the chiral center.

Potential, though not experimentally documented for this specific molecule, racemization pathways could include:

Oxidation-Reduction: Oxidation of the secondary alcohol at C3 to a ketone would yield 4-amino-3-oxobutanenitrile. This intermediate is achiral as the C3 carbon becomes sp² hybridized and planar. Subsequent reduction of the ketone back to the alcohol would, in the absence of a chiral reducing agent, produce a racemic mixture of the (R) and (S) enantiomers.

Elimination-Addition: Under certain conditions, dehydration (elimination of the hydroxyl group and a proton from an adjacent carbon) could form an achiral alkene. A subsequent re-addition of water across the double bond would likely result in a racemic product.

Epimerization via C-H Bond Cleavage: While less common for alcohol stereocenters compared to α-amino acids, conditions that promote the removal of the proton from the C3 carbon could lead to a planar carbanion or enolate-like intermediate, which upon reprotonation could yield both enantiomers. The proximity of the electron-withdrawing nitrile group could potentially increase the acidity of the C2 protons, but direct deprotonation at the C3 stereocenter would be a high-energy process. Studies on related chiral amino compounds sometimes show isomerization under specific reaction conditions. researchgate.net

It is important to note that these are theoretical pathways, and the specific conditions (e.g., high temperature, strong acid or base) required for racemization would need to be determined experimentally.

Role As a Chiral Building Block and Synthetic Intermediate

Precursor to Biologically Active Compounds (Excluding Clinical Application)

4-Amino-3-hydroxybutanenitrile serves as a crucial precursor in the laboratory-scale synthesis of several compounds with recognized biological activity.

L-carnitine, or (R)-3-hydroxy-4-trimethylaminobutyrate, is a vital compound involved in fatty acid metabolism. nih.gov The synthesis of L-carnitine can be achieved through a pathway involving (R)-4-amino-3-hydroxybutyronitrile as a key intermediate. A common strategy begins with the more readily available (S)-3-hydroxy-γ-butyrolactone. This starting material undergoes a series of reactions to switch the functional group priorities, leading to the formation of (R)-4-cyano-3-hydroxybutyric acid ester. This ester is then converted to a stable, crystalline acyl hydrazide. A Curtius rearrangement of this hydrazide yields (R)-4-amino-3-hydroxybutyronitrile, which is a direct precursor to L-carnitine. capes.gov.brsci-hub.st Subsequent quaternization of the amino group and hydrolysis of the nitrile furnishes the final L-carnitine product.

| Starting Material | Key Intermediate | Target Molecule |

| (S)-3-hydroxy-γ-butyrolactone | (R)-4-amino-3-hydroxybutyronitrile | L-Carnitine |

Table 1: Synthesis of L-Carnitine via this compound Intermediate

The structural motif of this compound is embedded in various chiral scaffolds that form the backbone of many pharmaceutical compounds. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate, which can be derived from the corresponding amino-nitrile, is a critical synthon for the side chain of the cholesterol-lowering drug atorvastatin. researchgate.net The synthesis often starts from less expensive materials like epichlorohydrin (B41342), which is converted to 4-chloro-3-hydroxybutyronitrile. google.com This chloro-derivative can then be stereoselectively reduced and subsequently aminated to provide the chiral amino-nitrile intermediate, highlighting the importance of this compound in accessing complex pharmaceutical architectures.

Gamma-amino-beta-hydroxybutyric acid (GABOB) is a neurotransmitter analogue with known biological activities. researchgate.net (R)-GABOB, in particular, exhibits greater biological potency. researchgate.net (R)-4-amino-3-hydroxybutyronitrile serves as a direct precursor to (R)-GABOB. sci-hub.st The synthesis mirrors the final steps of the L-carnitine pathway, where instead of quaternization, the amino group is maintained, and the nitrile is hydrolyzed to a carboxylic acid to yield GABOB. The common precursor, (R)-4-cyano-3-hydroxybutyric acid ester, underscores the divergent synthetic utility of these chiral intermediates. sci-hub.st

Construction of Complex Organic Molecules

Beyond its role as a precursor to specific biologically active compounds, this compound is instrumental in the construction of more complex molecular architectures.

Pyrrolidinol and its derivatives are important heterocyclic compounds found in numerous natural products and pharmaceuticals. google.com The synthesis of 3-pyrrolidinol (B147423) can be efficiently achieved from 4-chloro-3-hydroxybutyronitrile. google.com This process involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular cyclization via nucleophilic attack of the amine onto the carbon bearing the chlorine atom, forming the pyrrolidine (B122466) ring. google.com Given that this compound can be prepared from its chloro-analogue, it stands as a viable intermediate for pyrrolidinol synthesis, where the amino group is already present for the key cyclization step.

| Precursor | Reaction Type | Product |

| 4-Chloro-3-hydroxybutyronitrile | Reduction and Intramolecular Cyclization | 3-Pyrrolidinol |

| This compound | Intramolecular Cyclization | 3-Pyrrolidinol |

Table 2: Synthesis of 3-Pyrrolidinol

Based on a comprehensive review of the available scientific literature, this compound is not utilized as a precursor for the synthesis of polybenzoxazole (PBO) polymers. The formation of PBO, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, relies on the polycondensation and subsequent thermal cyclization of aromatic monomers. researchgate.netresearchgate.netrsc.orgrsc.org Specifically, the precursors for PBO are aromatic compounds containing an o-aminophenol functionality. The rigid, aromatic nature of these precursors is essential for the properties of the final PBO material. This compound is an aliphatic compound and lacks the required aromatic structure to be a suitable monomer for PBO synthesis.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in unequivocally identifying the structure of 4-Amino-3-hydroxybutanenitrile. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely published, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its functional groups and by analogy to the closely related compound, 4-amino-3-hydroxybutyric acid (GABOB). mt.comhmdb.cahmdb.cabmrb.io The presence of a hydroxyl group, an amino group, and a nitrile group will each influence the electronic environment of the nearby nuclei, resulting in characteristic chemical shifts.

For comparison, the experimental ¹H NMR data for DL-4-Amino-3-hydroxybutyric acid shows signals at approximately 4.22 ppm (for the CH proton adjacent to the hydroxyl group), 3.18 ppm, and 2.97 ppm (for the CH2 group adjacent to the amino group), and 2.45 ppm (for the CH2 group adjacent to the carboxyl group). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present in this compound. The key vibrational modes expected are the N-H stretching of the primary amine, the O-H stretching of the hydroxyl group, the C-H stretching of the aliphatic backbone, and the characteristic C≡N stretching of the nitrile group. The C≡N stretch is typically observed in the region of 2200-2300 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (3S)-4-amino-3-hydroxybutanenitrile hydrochloride, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, offering a basis for its identification in mass spectrometric analyses. uni.lu

| Technique | Functional Group | Expected/Observed Feature | Reference Compound |

|---|---|---|---|

| ¹H NMR | -CH(OH)- | ~4.2 ppm | 4-Amino-3-hydroxybutyric acid nih.gov |

| ¹H NMR | -CH₂NH₂ | ~3.0-3.2 ppm | 4-Amino-3-hydroxybutyric acid nih.gov |

| ¹H NMR | -CH₂CN | ~2.5 ppm | General Aliphatic Nitriles |

| ¹³C NMR | -C≡N | ~115-125 ppm | General Aliphatic Nitriles |

| IR | -C≡N Stretch | ~2250 cm⁻¹ | Acetonitrile nih.gov |

| IR | -OH Stretch | ~3200-3600 cm⁻¹ (broad) | General Alcohols |

| IR | -NH₂ Stretch | ~3300-3500 cm⁻¹ (two bands) | Primary Amines |

| Mass Spec (ESI-MS) | [M+H]⁺ | 101.07094 m/z | (3S)-4-amino-3-hydroxybutanenitrile hydrochloride (Predicted) uni.lu |

| Mass Spec (ESI-MS) | [M+Na]⁺ | 123.05288 m/z | (3S)-4-amino-3-hydroxybutanenitrile hydrochloride (Predicted) uni.lu |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

The development of a robust HPLC method for the purity determination of this compound would likely involve reversed-phase chromatography, given the polar nature of the molecule. Due to its high polarity, derivatization is often employed to enhance retention and detection. researchgate.net Reagents such as diethyl ethoxymethylenemalonate or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used for pre-column derivatization. researchgate.netgoogle.com

A typical HPLC system for a related compound, 4-amino-3-hydroxybutyric acid, utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov For underivatized amino compounds, hydrophilic interaction liquid chromatography (HILIC) can also be a suitable alternative. google.com

Method validation would encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the reliability of the analytical results.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Aminopropyl youtube.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol |

| Detection | UV (after derivatization) or Mass Spectrometry (LC-MS) |

| Derivatization Agent | AQC, Ninhydrin, or similar google.comgoogle.com |

Since this compound possesses a chiral center at the C3 position, separating its enantiomers is crucial. Chiral HPLC is the predominant technique for this purpose. This can be achieved using chiral stationary phases (CSPs) or chiral mobile phase additives.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acids and their derivatives. bmrb.io Another effective approach involves the use of macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, which are particularly successful for resolving underivatized amino compounds. bmrb.io The resolution of racemic aminonitriles can also be accomplished by forming diastereomeric salts with a chiral acid, followed by separation. rsc.orgnih.gov

The development of a chiral separation method would involve screening different chiral columns and optimizing the mobile phase composition (e.g., the type and concentration of alcohol modifiers) to achieve baseline resolution of the enantiomers.

In Situ Reaction Monitoring Techniques

In situ reaction monitoring techniques, such as in situ Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for studying the synthesis of this compound in real-time. mt.comresearchgate.net These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. mt.com

For the synthesis of nitriles, such as through a Strecker reaction, in situ FTIR can monitor the disappearance of the aldehyde and the formation of the aminonitrile and the final nitrile product by tracking their characteristic IR absorption bands. mt.com This provides valuable kinetic and mechanistic information, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading to improve yield and selectivity. Electrochemical reactions can also be monitored in real-time using a coupled transmission FTIR cell.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations are fundamental to determining the stable three-dimensional arrangements (conformations) and intrinsic electronic properties of 4-Amino-3-hydroxybutanenitrile. By applying the principles of quantum mechanics, typically through methods like Density Functional Theory (DFT), researchers can model the molecule's geometry with high precision.

For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformations are possible. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can identify various low-energy conformers by optimizing the molecular structure. These calculations reveal how the molecule's carbon backbone twists and how the amino (-NH2) and hydroxyl (-OH) groups orient themselves relative to each other. The relative energies of these conformers determine their statistical population at a given temperature, providing a picture of the molecule's preferred shapes.

Beyond geometry, these calculations illuminate the molecule's electronic landscape. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not widely published, the methodology is robust and routinely applied to similar small organic molecules to yield these insights. lmu.edu

Table 1: Representative Data from Quantum Chemical Calculations on a Related Amino Acid (Note: This is illustrative data for a similar molecule, as specific published data for this compound is not available. The principles and parameters are directly analogous.)

| Calculated Property | Method | Value |

|---|---|---|

| Relative Energy (Conformer 1) | DFT/B3LYP/6-31G | 0.00 kcal/mol |

| Relative Energy (Conformer 2) | DFT/B3LYP/6-31G | 1.52 kcal/mol |

| HOMO Energy | DFT/B3LYP/6-31G | -6.8 eV |

| LUMO Energy | DFT/B3LYP/6-31G | 0.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | 7.3 eV |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations excel at identifying static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering a dynamic understanding of the conformational flexibility of this compound, particularly in a solution environment.

In an MD simulation, the molecule is typically placed in a box of solvent molecules (like water), and its trajectory is calculated over nanoseconds or longer. nih.gov This allows researchers to observe how the molecule folds, unfolds, and transitions between different conformational states. Analysis of the simulation can reveal the most populated conformers and the energy barriers between them, providing a comprehensive map of the molecule's conformational landscape. This dynamic information is vital for understanding how the molecule might interact with larger entities, such as the active site of an enzyme, where flexibility and the ability to adopt a specific shape are crucial. Recent studies on nitrilase enzymes have utilized MD simulations to verify the stability of predicted protein structures and to understand the flexibility of the enzyme's backbone, which indirectly informs how substrates like this compound might be accommodated. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a formidable tool for dissecting the step-by-step pathways of chemical reactions involving this compound. By mapping a reaction's potential energy surface, scientists can identify the most favorable route from reactants to products, crucially identifying the high-energy "transition state" that governs the reaction's speed.

This is particularly relevant in the context of biocatalysis, where enzymes synthesize or modify nitriles. For example, the enzymatic synthesis of nitriles from aldoximes has been extensively studied using computational methods. pnas.org These studies propose detailed reaction mechanisms, often involving key amino acid residues that act as acid-base catalysts. For instance, in the dehydration of an aldoxime catalyzed by the enzyme aldoxime dehydratase, a critical histidine residue (His320) is proposed to act as a general acid/base catalyst. nih.govacs.org It first donates a proton to facilitate the removal of a hydroxyl group from the substrate and later abstracts a proton to complete the formation of the nitrile triple bond. nih.govacs.orgscispace.com Calculating the energy barriers for each step allows for the identification of the rate-limiting step of the entire catalytic cycle. nih.gov

In Silico Enzyme Modeling for Biocatalytic Processes

The synthesis of specific stereoisomers of this compound often relies on biocatalysis using enzymes like nitrilases. In silico modeling techniques, such as molecular docking and combined Quantum Mechanics/Molecular Mechanics (QM/MM), are pivotal in understanding and engineering these enzymatic processes.

Molecular Docking is a computational method used to predict how a substrate, such as a precursor to this compound, binds within the active site of an enzyme. Docking simulations can identify crucial interactions, like hydrogen bonds or hydrophobic contacts, between the substrate and specific amino acid residues. This knowledge helps explain an enzyme's substrate specificity and enantioselectivity. acs.org For example, docking studies on nitrilases have been used to successfully identify key residues in the substrate channel, which, when mutated, can enhance the enzyme's preference for aliphatic nitriles over aromatic ones. acs.orgresearchgate.net

QM/MM Calculations offer a more sophisticated analysis of the enzymatic reaction itself. In this hybrid method, the enzyme's active site, where bond-breaking and bond-forming events occur, is treated with high-accuracy quantum mechanics. The rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. This approach has been successfully applied to enzymes like aldoxime dehydratase to elucidate the complete catalytic cycle. nih.govacs.orgscispace.com These studies confirm the role of specific residues and the heme cofactor in catalysis, detailing the electron and proton transfer steps that lead to the final nitrile product. pnas.orgnih.gov

Table 2: Key Amino Acid Residues in Nitrile-Converting Enzymes Identified by Computational Studies

| Enzyme/Family | Key Residue | Identified Role in Catalysis | Computational Method |

|---|---|---|---|

| Aldoxime Dehydratase | His320 | Acts as a general acid-base catalyst, facilitating proton transfer. pnas.orgnih.govacs.org | QM/MM, Site-Directed Mutagenesis |

| Aldoxime Dehydratase | Arg178 | Enhances the electrophilicity of the catalytic His320. pnas.org | X-ray Crystallography, Mutagenesis |

| Aldoxime Dehydratase | Ser219 | Positions the substrate via hydrogen bonding. pnas.org | X-ray Crystallography, Mutagenesis |

| Nitrilase | Cys166 | Performs the initial nucleophilic attack on the nitrile carbon. nih.gov | Homology Modeling, Docking |

| Nitrilase | Trp194 | Regulates substrate channel morphology and specificity for aliphatic nitriles. acs.org | Molecular Docking, MD Simulations |

Synthesis and Investigation of 4 Amino 3 Hydroxybutanenitrile Derivatives and Analogs

Structural Modifications and Homologation

The core structure of 4-amino-3-hydroxybutanenitrile presents multiple sites for structural modification, primarily at the amino and hydroxyl functional groups, as well as the nitrile moiety. These modifications are often performed to alter the compound's chemical properties, facilitate further reactions, or to investigate structure-activity relationships in medicinal chemistry contexts.

One common modification involves the protection of the amino and hydroxyl groups. For instance, in the biotransformation of related β-hydroxy and β-amino nitriles, the introduction of a benzyl (B1604629) protecting group on the hydroxyl or amino function has been shown to dramatically influence the enantioselectivity of amidase-catalyzed reactions. nih.gov This strategy leads to the formation of highly enantioenriched β-benzyloxy and β-benzylamino amides and acids in nearly quantitative yields, demonstrating how simple protection can be a powerful tool in asymmetric synthesis. nih.gov

Homologation, the process of extending a molecule by a constant unit such as a methylene (B1212753) group (-CH2-), can be envisioned for this compound to create a series of related compounds with varying chain lengths. While specific examples of homologation starting directly from this compound are not extensively detailed in the provided search results, the synthesis of related structures provides a template for how this could be achieved. For example, synthetic routes to γ-amino acids often involve multi-step processes where the carbon skeleton is built up sequentially.

Transformations of the nitrile group are also a key aspect of structural modification. The nitrile can be hydrolyzed to a carboxylic acid, as seen in the synthesis of 4-amino-3-hydroxybutyric acid (GABOB), a neuromodulator. researchgate.netscispace.com This conversion from a nitrile to a carboxylic acid is a critical step that transforms the synthetic intermediate into a biologically active molecule. researchgate.net

Synthesis and Research on Related β-Hydroxy Nitriles

The synthesis of β-hydroxy nitriles, the chemical class to which this compound belongs, is a well-explored area of organic chemistry, with numerous methods developed to access these valuable intermediates. acs.org

Common synthetic strategies include:

Ring-opening of epoxides: The reaction of 1,2-epoxides with a cyanide source is a classic and effective method. acs.org For example, the synthesis of (R)-4-chloro-3-hydroxybutyronitrile, a direct precursor to the (R)-enantiomer of 4-amino-3-hydroxybutyric acid, is achieved by reacting (R)-epichlorohydrin with a cyanide, such as potassium or sodium cyanide, in a mixture of water and alcohols under weakly basic conditions. google.com

Oxycyanation of alkenes: This method allows for the direct construction of β-hydroxy nitrile scaffolds from alkenes. researchgate.net Recent advancements have focused on improving the stereocontrol and substrate scope of these reactions. researchgate.net

Coupling reactions: Indium-induced coupling of bromoacetonitrile (B46782) with carbonyl compounds in the presence of chlorotrimethylsilane (B32843) provides a pathway to β-hydroxy nitriles with high chemoselectivity. oup.com

Biocatalytic approaches: Aldoxime dehydratases are enzymes that can catalyze the synthesis of nitriles from aldoximes under mild, cyanide-free conditions. nih.gov This method has been applied to the synthesis of chiral β-hydroxy nitriles. nih.gov

The table below summarizes some of the synthetic methods for β-hydroxy nitriles.

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Epoxide Ring Opening | Epoxide, Cyanide Source | KCN/NaCN, Weak Base | β-Hydroxy Nitrile | acs.orggoogle.com |

| Oxycyanation | Alkene | Sulfonyl Cyanide | β-Hydroxy Nitrile | researchgate.net |

| Indium-Induced Coupling | Bromoacetonitrile, Carbonyl Compound | Indium, Chlorotrimethylsilane | β-Hydroxy Nitrile | oup.com |

| Biocatalysis | Aldoxime | Aldoxime Dehydratase | β-Hydroxy Nitrile | nih.gov |

Functionalized Derivatives for Specific Research Applications

Functionalized derivatives of this compound are synthesized to serve as key intermediates for biologically active molecules and as tools for chemical biology research.

A prominent example is (R)-4-chloro-3-hydroxybutyronitrile . This compound is a valuable intermediate for the synthesis of (R)-4-amino-3-hydroxybutyric acid ((R)-GABOB), a compound with neuromodulatory, antiepileptic, and hypotensive properties. researchgate.netgoogle.com The synthesis of (R)-4-chloro-3-hydroxybutyronitrile from (R)-epichlorohydrin and a cyanide source is a key step in the industrial production of these biologically active molecules. google.com This chloro-derivative can be converted to the corresponding amino compound by reaction with ammonia. google.com

Another important application is in the synthesis of (R)-carnitine , also known as vitamin BT. (R)-4-chloro-3-hydroxybutyronitrile can be converted to (R)-carnitine by reaction with trimethylamine (B31210) followed by hydrolysis. google.com

The synthesis of derivatives with specific functionalities can also be used to create molecular probes. For example, the synthesis of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, a selective inactivator of human ornithine aminotransferase, showcases how strategic functionalization (in this case, with a difluoromethyl group) can lead to potent and selective enzyme inhibitors. nih.gov While not a direct derivative of this compound, the synthetic strategies employed could be adapted to create novel functionalized derivatives for similar research purposes.

Exploration of Isomeric Compounds and Their Synthetic Pathways

The exploration of isomers of this compound is crucial for understanding stereochemistry-activity relationships and for accessing enantiomerically pure target molecules. The main types of isomers are stereoisomers (enantiomers and diastereomers) and constitutional isomers.

Stereoisomers: this compound has a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers: (R)-4-amino-3-hydroxybutanenitrile and (S)-4-amino-3-hydroxybutanenitrile. The synthesis of enantiomerically pure forms is of significant interest. The synthesis of (R)-4-chloro-3-hydroxybutyronitrile from optically active (R)-epichlorohydrin is a prime example of an enantioselective synthesis that leads to a specific stereoisomer. google.com This ensures that the final product, such as (R)-GABOB, has the desired biological activity.

Constitutional Isomers: These are compounds with the same molecular formula but different connectivity. An example of a constitutional isomer is 3-amino-4-hydroxybutanenitrile . In this isomer, the amino and hydroxyl groups are on adjacent carbons, but their positions relative to the nitrile group are swapped compared to this compound. The chemical and physical properties of such isomers are distinct, and their synthesis would require different strategies.

The table below details some of the isomers and related derivatives discussed.

| Compound Name | Molecular Formula | Isomer Type/Derivative | Key Synthetic Precursor | Reference |

| (R)-4-chloro-3-hydroxybutyronitrile | C4H6ClNO | Chloro-derivative, Stereoisomer | (R)-epichlorohydrin | google.com |

| (S)-4-Amino-3-hydroxybutanenitrile | C4H8N2O | Stereoisomer (Enantiomer) | (S)-epichlorohydrin (inferred) | chemicalbook.com |

| 3-Amino-4-hydroxybutanenitrile | C4H8N2O | Constitutional Isomer | Not specified | nih.gov |

| (R)-4-Amino-3-hydroxybutyric acid (GABOB) | C4H9NO3 | Hydrolysis product, Stereoisomer | (R)-4-chloro-3-hydroxybutyronitrile | researchgate.netgoogle.com |

Future Directions and Research Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure aminonitriles is a critical challenge in organic chemistry. researchgate.net Future research will likely focus on developing more efficient and highly stereoselective methods to access specific isomers of 4-amino-3-hydroxybutanenitrile. While classical approaches like the Strecker reaction are fundamental, modern synthetic chemistry seeks to overcome limitations such as the use of toxic cyanide sources and the need for stoichiometric chiral auxiliaries. mdpi.com

Key research avenues include:

Organocatalysis: The use of small, metal-free organic molecules as catalysts for asymmetric Strecker-type reactions is a rapidly growing field. mdpi.com Future work could involve designing novel chiral Brønsted acids, thioureas, or squaramides that can effectively catalyze the three-component reaction between an appropriate aldehyde precursor, an amine, and a cyanide source to yield this compound with high enantiomeric excess (ee). mdpi.com The development of recyclable organocatalysts would also enhance the sustainability of the synthesis. mdpi.com

Transition-Metal Catalysis: Exploring novel transition-metal complexes (e.g., based on Rhodium, Gold, or Copper) could provide alternative pathways for the asymmetric cyanation of corresponding imines or other precursors. researchgate.nettandfonline.com Research into catalyst systems that operate under mild conditions and tolerate a wide range of functional groups remains a priority. organic-chemistry.org

Flow Chemistry: Integrating stereoselective synthesis into continuous flow reactors offers advantages in safety, scalability, and reaction control, particularly when handling hazardous reagents like cyanide.

Alternative Cyanide Sources: Investigation into safer, solid, or in-situ generated cyanide sources is crucial for making the synthesis more amenable to industrial-scale production. organic-chemistry.org S-oxidation of potassium thiocyanate, for example, has been shown to release cyanide units for the formation of α-amino nitriles in aqueous solutions without toxic byproducts. organic-chemistry.org

A short synthesis of the related compound 4-amino-3-hydroxybutyric acid (GABOB) has been demonstrated starting from allyl cyanide, proceeding through an oxiranylacetonitrile intermediate in four steps. researchgate.net Refining this pathway to optimize the stereoselective opening of the epoxide ring with an amino group could be a viable strategy for producing chiral this compound.

Expanding Biocatalytic Applications and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govomicsonline.org The application of enzymes for the production of this compound is a promising research frontier.

Nitrile-Synthesizing Enzymes: Enzymes such as aldoxime dehydratases, which can produce nitriles under mild, aqueous conditions, represent a key area of exploration. nih.gov Identifying or engineering an aldoxime dehydratase that accepts a substrate suitable for conversion into this compound could enable a direct and environmentally benign production route.

Enzyme Engineering for Novel Activity: Directed evolution and rational protein design are powerful tools for altering the substrate specificity and enhancing the catalytic efficiency of existing enzymes. springernature.com For instance, 4-hydroxybenzoate (B8730719) 3-hydroxylases (PHBHs) have been engineered to catalyze the hydroxylation of 4-aminobenzoic acid. nih.gov A similar strategy could be envisioned to hydroxylate 4-aminobutanenitrile, or conversely, to develop aminotransferases or transaminases that can act on a 3-hydroxy-4-oxobutanenitrile precursor with high stereoselectivity.

Biocatalytic Cascades: Designing multi-enzyme cascade reactions, where the product of one enzyme is the substrate for the next, can improve efficiency and reduce the need for intermediate purification steps. researchgate.net A potential cascade could involve an initial enzymatic step to form a nitrile, followed by an engineered hydroxylase or aminotransferase to complete the synthesis of this compound.

The table below summarizes potential enzymatic approaches for future investigation.

Table 1: Potential Biocatalytic Strategies for this compound Synthesis

| Enzyme Class | Potential Reaction | Advantages & Research Focus |

|---|---|---|

| Aldoxime Dehydratase | Conversion of a corresponding aldoxime to this compound. | Mild reaction conditions; requires discovery or engineering of an enzyme with appropriate substrate specificity. nih.gov |

| Hydroxylase | Regioselective hydroxylation of 4-aminobutanenitrile at the C3 position. | High selectivity; research needed to overcome potential enzyme inhibition and engineer substrate acceptance. nih.gov |

| Transaminase | Asymmetric amination of a 3-hydroxy-4-ketobutanenitrile precursor. | Excellent stereocontrol; requires synthesis of the keto-nitrile substrate. |

Mechanistic Insights into Biological Interactions (Non-Clinical)

Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for predicting its behavior and designing new applications. Non-clinical studies in this area would focus on fundamental biochemical interactions.

Enzyme Inhibition Studies: The structural similarity of this compound to natural amino acids and neurotransmitter precursors like GABOB suggests it could act as an inhibitor or a mechanism-based inactivator for certain enzymes. researchgate.netnih.gov Future research could involve screening the compound against a panel of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases or decarboxylases. Mechanistic studies would aim to determine the mode of inhibition (e.g., competitive, non-competitive) and whether the nitrile group participates in covalent bond formation with active site residues. nih.gov

Probing Protein-Ligand Interactions: Advanced analytical techniques like X-ray crystallography or cryo-electron microscopy could be used to solve the structure of the compound bound to a target protein. nih.gov This would provide atomic-level details of the binding interactions, revealing the roles of the hydroxyl, amino, and nitrile functionalities and guiding the design of more potent and selective derivatives.

Chemical Biology Probes: The nitrile group is a versatile functional handle that can undergo specific chemical transformations. This feature could be exploited to develop chemical biology probes to study biological processes. For example, the nitrile could be a masked reactive group that, upon a specific biological trigger, participates in a reaction that labels a target protein.

Insights from such studies would be purely foundational, aiming to understand the chemical reactivity and binding properties of the molecule in a biological context, rather than assessing therapeutic potential.

Applications in Advanced Material Science Precursors

The unique structure of this compound makes it an intriguing candidate as a monomer or precursor for the synthesis of advanced functional polymers.

Polybenzoxazole (PBO) Precursors: Aromatic ortho-aminophenols are known precursors to polybenzoxazoles, a class of high-performance polymers with exceptional thermal stability and mechanical strength. nih.gov For example, 4-amino-3-hydroxybenzoic acid is a direct precursor to PBO polymers. nih.gov By analogy, this compound presents the core ortho-amino alcohol functionality. Future research could investigate the polymerization of this molecule, where the amino and hydroxyl groups undergo a cyclization and condensation reaction to form a polybenzoxazole-like backbone. The nitrile group could be hydrolyzed to a carboxylic acid either before or after polymerization to facilitate this process.

Functional Polyamides and Polyesters: The amino group and the hydroxyl group (or a derivative) can serve as reactive sites for step-growth polymerization. The nitrile group could be retained as a pendant functionality along the polymer chain, imparting unique properties such as increased polarity, specific binding capabilities, or a site for post-polymerization modification.

Chiral Polymers: As the compound can be synthesized in enantiomerically pure forms, it could serve as a monomer for creating chiral polymers. Such materials are of interest for applications in chiral chromatography, asymmetric catalysis, and advanced optics.

The potential conversion of this compound to a polymerizable monomer is a key area for exploration, potentially opening doors to novel materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-hydroxybutanenitrile, and what experimental conditions are critical for yield optimization?

- Methodological Answer : Synthesis can be adapted from asymmetric catalytic methods used for structurally related compounds. For example, chiral catalysts (e.g., Rhodium-BINAP complexes) can be employed to control stereochemistry during the formation of the amino-hydroxy moiety . Reaction conditions such as temperature (typically 0–25°C), solvent polarity (e.g., THF or methanol), and pH (neutral to mildly acidic) must be optimized to prevent nitrile hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming molecular structure and functional groups (e.g., nitrile peak at ~110–120 ppm in NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., CHNO, calculated [M+H] = 101.0715).

- FTIR Spectroscopy : Identifies nitrile (C≡N stretch at ~2240 cm) and hydroxyl (O-H stretch at ~3200–3500 cm) groups .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a face shield during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Storage : Store at -20°C in airtight containers under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : To detect dynamic equilibria (e.g., enol-keto tautomers).

- 2D NMR Techniques (COSY, HSQC) : For unambiguous peak assignments .

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., hydrolyzed intermediates) to identify impurity peaks.

Q. What computational methods can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., nitrile hydration or nucleophilic attack) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states to optimize reaction conditions .

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.

- Circular Dichroism (CD) Spectroscopy : Confirm optical activity and enantiomeric excess (ee).

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .

Q. What strategies mitigate degradation of this compound under varying pH conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at pH 3–10 (buffers like citrate-phosphate-borate) and monitor via HPLC.

- Lyophilization : For long-term storage, lyophilize the compound and store under argon .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or side products.

- Isolation of Intermediates : Characterize each intermediate (e.g., 4-oxo precursors) to pinpoint yield loss .

- Mass Balance Analysis : Compare total mass recovery at each step to identify unaccounted losses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products